Product packaging for Benzoic acid, 2-[(4-phenoxybutyl)amino]-(Cat. No.:CAS No. 937659-59-1)

Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Cat. No.: B12128065
CAS No.: 937659-59-1
M. Wt: 285.34 g/mol
InChI Key: PDIBQOYNRBIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoic acid, 2-[(4-phenoxybutyl)amino]- is a chemical compound of interest in scientific research and development. As a derivative of benzoic acid featuring a 4-phenoxybutylamino side chain at the 2-position, it serves as a potential building block or intermediate in organic synthesis and medicinal chemistry. Its molecular structure suggests potential for investigating structure-activity relationships, particularly in modulating biological targets. Researchers can utilize this compound in the development of novel molecular probes or as a precursor for more complex chemical entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate precautions; refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information. Store in a cool, dry place, protected from light in a tightly sealed container.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B12128065 Benzoic acid, 2-[(4-phenoxybutyl)amino]- CAS No. 937659-59-1

Properties

CAS No.

937659-59-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(4-phenoxybutylamino)benzoic acid

InChI

InChI=1S/C17H19NO3/c19-17(20)15-10-4-5-11-16(15)18-12-6-7-13-21-14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2,(H,19,20)

InChI Key

PDIBQOYNRBIHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCNC2=CC=CC=C2C(=O)O

Origin of Product

United States

Historical Context and Preclinical Discovery of Benzoic Acid, 2 4 Phenoxybutyl Amino

The specific preclinical discovery and detailed historical timeline for Benzoic acid, 2-[(4-phenoxybutyl)amino]- are not extensively documented in mainstream literature, suggesting it may be a novel compound or a derivative synthesized for specific research purposes rather than a widely studied molecule. However, its structural backbone, anthranilic acid (2-aminobenzoic acid), has a rich history in medicinal chemistry. Anthranilic acid derivatives have been a cornerstone in the development of various therapeutic agents for decades. ijpsjournal.com They are recognized as a precursor for generating therapeutic drugs and have been investigated for a wide range of biological activities. ijpsjournal.com

The synthesis of related N-substituted anthranilic acid derivatives often involves the reaction of an aminobenzoic acid with an appropriate halide or through methods like the Buchwald–Hartwig cross-coupling reaction followed by hydrolysis. nih.govresearchgate.net For instance, the synthesis of 4-[(2-Phenylethyl)amino]benzoic acid was achieved through the reaction of 4-aminobenzoic acid with 2-phenylacetaldehyde. nih.gov It is plausible that Benzoic acid, 2-[(4-phenoxybutyl)amino]- could be synthesized via a similar condensation reaction between 2-aminobenzoic acid and a 4-phenoxybutyl halide or a related electrophile. The journey of its parent molecules, benzoic and anthranilic acids, from simple organic compounds to key pharmacophores, underpins the rationale for the synthesis and exploration of novel derivatives like the one . ijpsjournal.com

Significance of the 2 4 Phenoxybutyl Amino Benzoic Acid Scaffold in Contemporary Biomedical Research

The significance of the 2-[(4-phenoxybutyl)amino]benzoic acid scaffold lies in the combination of its three key structural motifs: the anthranilic acid core, the flexible butyl linker, and the terminal phenoxy group. Each of these components contributes to its potential as a biologically active molecule.

The Anthranilic Acid Core: This structure is considered a "privileged scaffold" in medicinal chemistry. nih.gov It is a precursor in the biosynthesis of tryptophan and is found in several marketed drugs. ijpsjournal.com Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ijpsjournal.comnih.gov The presence of both a carboxylic acid and an amino group allows for diverse chemical modifications, making it a versatile starting point for drug design. ijpsjournal.com

The Terminal Phenoxy Group: The phenoxy group is another crucial pharmacophore component found in many modern drugs. nih.gov Its presence can enhance a molecule's ability to interact with biological targets through π–π stacking and hydrogen bonding via the ether oxygen. nih.gov The introduction of a terminal phenoxy group into a drug scaffold can lead to significant changes in the pharmacokinetic profile and may be key for the compound's selectivity and biological activity. nih.govnih.gov

The Butyl Linker: The four-carbon alkyl chain provides flexibility, allowing the phenoxy group to orient itself optimally within a biological target's binding pocket. This flexibility can be crucial for achieving high-affinity interactions.

The combination of these elements in the 2-[(4-phenoxybutyl)amino]benzoic acid scaffold suggests a molecule designed to explore specific biological interactions. The scaffold merges the proven biological relevance of anthranilic acid with the target-binding potential of the phenoxy group, connected by a spacer that allows for conformational freedom. This makes it an interesting candidate for screening against various biological targets, particularly enzymes and receptors involved in inflammation and cell proliferation.

Current Research Landscape and Emerging Academic Interests in Benzoic Acid, 2 4 Phenoxybutyl Amino

While direct research on Benzoic acid, 2-[(4-phenoxybutyl)amino]- is not widely published, the current research landscape for its parent class, anthranilic and benzoic acid derivatives, is vibrant and provides a clear indication of emerging academic interests. The primary areas of investigation include:

Anti-inflammatory and Analgesic Agents: There is a significant and ongoing effort to synthesize novel anthranilic acid hybrids as anti-inflammatory drug candidates. nih.gov Researchers are exploring how different substitutions on the anthranilic acid core affect anti-inflammatory activity, with some derivatives showing potency comparable to or greater than standard drugs like aspirin (B1665792) and phenylbutazone. nih.govnih.gov

Anticancer Activity: Benzoic acid and its derivatives are being extensively studied for their potential as anticancer agents. preprints.org Research has shown that these compounds can inhibit the growth of various cancer cell lines, with mechanisms that may involve the inhibition of enzymes crucial for cancer cell survival, such as tyrosine kinases or histone deacetylases. preprints.org The development of multitarget drugs based on the anthranilic acid scaffold is also an area of interest for complex diseases. nih.gov

Antimicrobial Agents: The antimicrobial properties of benzoic and aminobenzoic acid derivatives are another active area of research. gvsu.edumdpi.com Studies have demonstrated that novel derivatives can exhibit significant activity against a range of bacteria, including resistant strains, as well as fungi. gvsu.edumdpi.com Research into their potential as antitubercular agents, targeting enzymes like dihydrofolate reductase, is also underway. mdpi.comuef.fi

Given these trends, it is reasonable to infer that the academic interest in Benzoic acid, 2-[(4-phenoxybutyl)amino]- would lie in evaluating its potential within these therapeutic areas. Its structure is well-suited for investigation as an anti-inflammatory, anticancer, or antimicrobial agent.

Conceptual Frameworks Guiding Research into Benzoic Acid, 2 4 Phenoxybutyl Amino

Novel Catalytic Approaches in the Synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]-

The synthesis of N-aryl and N-alkyl aminobenzoic acids has traditionally relied on copper-catalyzed Ullmann reactions or, more recently, palladium-catalyzed Buchwald-Hartwig amination reactions. For Benzoic acid, 2-[(4-phenoxybutyl)amino]- , this would typically involve the coupling of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-phenoxybutylamine. Novel catalytic approaches would seek to improve upon these methods by using more earth-abundant and less toxic metal catalysts, such as iron or nickel, or by developing more efficient catalyst systems that operate under milder conditions.

Asymmetric Synthesis Strategies for Benzoic acid, 2-[(4-phenoxybutyl)amino]- Enantiomers

Benzoic acid, 2-[(4-phenoxybutyl)amino]- itself is not chiral. However, the introduction of a chiral center, for instance by substitution on the butyl chain, would create enantiomers. Asymmetric synthesis strategies would then be relevant. These could involve the use of a chiral catalyst in a key bond-forming step or the use of a chiral starting material. For example, a chiral (4-phenoxybutyl)amine could be synthesized and then coupled with a 2-halobenzoic acid.

Green Chemistry Principles Applied to Benzoic acid, 2-[(4-phenoxybutyl)amino]- Production

Applying green chemistry principles to the synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]- would focus on several key areas. This includes the use of less hazardous solvents, ideally moving towards water or bio-based solvents. Another principle would be atom economy, designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic, rather than stoichiometric, reagents is a core tenet of green chemistry that is already a feature of modern cross-coupling reactions. Further improvements could come from using renewable starting materials.

Optimization of Reaction Conditions for Benzoic acid, 2-[(4-phenoxybutyl)amino]- Synthesis

Optimizing the synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]- would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. This could involve screening different catalysts, ligands, bases, solvents, and temperatures for a Buchwald-Hartwig or Ullmann reaction.

Process Intensification Techniques for Benzoic acid, 2-[(4-phenoxybutyl)amino]- Production

Process intensification aims to develop smaller, more efficient, and safer chemical production methods. For the synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]- , this could involve the use of microreactors or flow chemistry. These technologies offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially enabling reactions that are difficult to control in traditional batch reactors. This can lead to higher yields, improved safety, and easier scale-up.

Scale-Up Considerations in the Chemical Synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Scaling up the synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]- from the laboratory to an industrial scale presents several challenges. These include managing the heat generated by the reaction (exothermicity), ensuring efficient mixing, and handling potentially hazardous reagents and solvents in large quantities. The cost of raw materials and catalysts becomes a more significant factor at a larger scale. A thorough understanding of the reaction kinetics and thermodynamics is crucial for a successful and safe scale-up.

Chemoenzymatic Synthesis of Benzoic acid, 2-[(4-phenoxybutyl)amino]- Analogues

A comprehensive search for dedicated research on the computational and in silico characterization of "Benzoic acid, 2-[(4-phenoxybutyl)amino]-" has not yielded specific studies that align with the requested detailed outline. There is a notable absence of published literature focusing on the quantum chemical studies, molecular dynamics simulations, or pharmacophore modeling specifically for this compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth analysis as requested for the following sections:

Pharmacophore Modeling and Virtual Screening for Benzoic acid, 2-[(4-phenoxybutyl)amino]- Analogues

Generating content for these specific topics without supporting scientific literature would result in speculation and would not meet the required standards of accuracy and authoritativeness. Further research in the field of computational chemistry would be required to produce the data necessary to construct the requested article.

Target Identification and Validation for Benzoic acid, 2-[(4-phenoxybutyl)amino]-

There is no publicly available research that identifies or validates the specific biological targets of "Benzoic acid, 2-[(4-phenoxybutyl)amino]-."

Due to the absence of identified biological targets, there is no information regarding the ligand-target binding kinetics (such as association and dissociation rate constants) or the thermodynamic properties of the binding of "Benzoic acid, 2-[(4-phenoxybutyl)amino]-" to any biological molecule.

No proteomic studies have been published that catalog the proteins that may interact with "Benzoic acid, 2-[(4-phenoxybutyl)amino]-."

Intracellular Signaling Pathways Modulated by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

There is a lack of research into the intracellular signaling pathways that might be modulated by this specific compound.

No studies are available that analyze the effects of "Benzoic acid, 2-[(4-phenoxybutyl)amino]-" on receptor-mediated signal transduction.

There is no available research on the downstream effector proteins or molecules that are regulated by "Benzoic acid, 2-[(4-phenoxybutyl)amino]-."

Cellular Processes Influenced by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

No scientific literature could be found that describes the influence of "Benzoic acid, 2-[(4-phenoxybutyl)amino]-" on any specific cellular processes.

Given the absence of specific data for this compound, no data tables can be generated.

Impact on Cell Cycle Regulation by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

There is no available scientific literature or research data describing the effects of Benzoic acid, 2-[(4-phenoxybutyl)amino]- on the regulation of the cell cycle. Investigations would be required to determine if this compound can induce cell cycle arrest at any phase (G0/G1, S, G2/M) and to identify the potential molecular targets within the cell cycle machinery, such as cyclin-dependent kinases (CDKs) or cyclins, that it may modulate.

Modulation of Apoptosis and Cell Proliferation by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

The capacity of Benzoic acid, 2-[(4-phenoxybutyl)amino]- to modulate apoptosis and cell proliferation has not been documented in published studies. Future research would need to explore whether this compound can induce programmed cell death and through which apoptotic pathways (intrinsic or extrinsic). Similarly, its effects on cell proliferation rates and the underlying signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, remain to be investigated.

Effects on Cellular Metabolism by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

There is no information available regarding the influence of Benzoic acid, 2-[(4-phenoxybutyl)amino]- on cellular metabolism. Key areas for future research would include its potential impact on glycolysis, oxidative phosphorylation, and the metabolism of key biomolecules such as lipids and amino acids in various cell types.

Transcriptomic and Epigenetic Modifications Induced by Benzoic acid, 2-[(4-phenoxybutyl)amino]-

The extent to which Benzoic acid, 2-[(4-phenoxybutyl)amino]- may induce transcriptomic and epigenetic modifications is currently unknown. Future studies employing techniques such as RNA sequencing and methylation arrays would be necessary to profile any changes in gene expression and epigenetic landscapes that occur in response to treatment with this compound. Such studies would be crucial for a deeper understanding of its molecular mechanisms of action.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Benzoic Acid, 2 4 Phenoxybutyl Amino Derivatives

Systematic Structural Modifications of the Benzoic acid, 2-[(4-phenoxybutyl)amino]- Scaffold

Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the dissection of a molecule's pharmacophore and the optimization of its interactions with a biological target. For the Benzoic acid, 2-[(4-phenoxybutyl)amino]- scaffold, key areas for modification include the alkyl chain, the phenoxy group, and the benzoic acid moiety.

Impact of Alkyl Chain Length Variations on Biological Activity of Benzoic acid, 2-[(4-phenoxybutyl)amino]- Analogues

Research on analogous systems, such as alkylresorcinols, has demonstrated that the length of an alkyl chain can have a profound and sometimes non-linear effect on biological activity. nih.gov In oil-in-water emulsions, antioxidant activity was found to be optimal at an intermediate alkyl chain length, a phenomenon attributed to the molecule's partitioning behavior between the lipid and aqueous phases. nih.gov While a direct extrapolation requires caution, this principle suggests that the four-carbon (butyl) chain in Benzoic acid, 2-[(4-phenoxybutyl)amino]- may represent an optimal length for a specific biological target, balancing flexibility with the correct positioning of the terminal phenoxy group.

A hypothetical SAR study on a series of Benzoic acid, 2-[(phenoxyalkyl)amino]- analogues, where the alkyl chain length is varied, could yield data such as that presented in the interactive table below. The table illustrates a potential trend where biological activity peaks with a butyl or pentyl chain, suggesting an optimal distance for interaction with a receptor's binding pocket.

CompoundAlkyl Chain (n)Biological Activity (IC₅₀, µM)
Analogue 12 (Ethyl)15.2
Analogue 23 (Propyl)8.5
Parent Compound 4 (Butyl) 2.1
Analogue 35 (Pentyl)3.5
Analogue 46 (Hexyl)12.8

This data is hypothetical and for illustrative purposes.

Investigation of Substituent Effects on Phenoxy and Benzoic Acid Moieties in Benzoic acid, 2-[(4-phenoxybutyl)amino]- Derivatives

The aromatic rings of the Benzoic acid, 2-[(4-phenoxybutyl)amino]- scaffold provide rich opportunities for substitution to probe electronic and steric effects on biological activity.

Phenoxy Moiety: Substituents on the phenoxy ring can influence its electronic properties and potential for hydrogen bonding or hydrophobic interactions. For instance, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the pKa of the phenoxy group and its interaction with target residues.

Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring is also critical. The position, size, and electronic nature of substituents can affect the acidity of the carboxylic acid group, which is often a key interaction point with biological targets. pharmacy180.com Studies on other benzoic acid derivatives have shown that electron-withdrawing groups generally increase acidity, which can lead to stronger ionic interactions. pharmacy180.com For example, in a series of local anesthetics based on benzoic acid, substituents that increase the electron density of the carbonyl oxygen were found to enhance activity. pharmacy180.com

A hypothetical investigation into substituent effects might produce the following data, demonstrating the sensitivity of the biological activity to modifications on both aromatic rings.

CompoundPhenoxy SubstituentBenzoic Acid SubstituentBiological Activity (IC₅₀, µM)
Parent Compound HH2.1
Analogue 54-ChloroH1.5
Analogue 64-MethoxyH3.8
Analogue 7H4-Fluoro0.9
Analogue 8H5-Nitro5.2

This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoic acid, 2-[(4-phenoxybutyl)amino]- and its Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This approach is invaluable for predicting the potency of unsynthesized analogues and for gaining insight into the physicochemical properties that drive activity.

Development of Predictive Models for Pharmacological Potency of Benzoic acid, 2-[(4-phenoxybutyl)amino]- Derivatives

The development of a robust QSAR model for this class of compounds would involve the calculation of a wide range of molecular descriptors for each analogue. These descriptors can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a series of Benzoic acid, 2-[(4-phenoxybutyl)amino]- derivatives, a multiple linear regression (MLR) or partial least squares (PLS) analysis could be employed to derive a predictive equation. A hypothetical QSAR model might take the following form:

pIC₅₀ = c₀ + c₁ (logP) - c₂ (LUMO) + c₃ (Molecular Weight)

In this equation, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and Molecular Weight is a steric descriptor. The coefficients (c₀, c₁, c₂, c₃) would be determined by the statistical analysis. QSAR studies on related structures, such as benzoylaminobenzoic acid derivatives, have indicated the importance of lipophilic parameters in their inhibitory potential. dergipark.org.trnih.gov

Application of QSAR in Rational Design of Benzoic acid, 2-[(4-phenoxybutyl)amino]- Analogues

A validated QSAR model serves as a powerful tool for the rational design of new analogues. By analyzing the descriptors that have the most significant impact on biological activity, chemists can prioritize the synthesis of compounds with a higher probability of success. For example, if the QSAR model indicates that increased lipophilicity is beneficial, modifications that increase the logP value, such as the addition of alkyl or halogen substituents, could be explored. Conversely, if a descriptor has a negative correlation with activity, modifications that decrease its value would be prioritized. This predictive capability streamlines the drug discovery process, saving time and resources.

Fragment-Based Drug Discovery Approaches Applied to Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. Once identified, these fragments can be grown or linked together to produce more potent, lead-like molecules.

The Benzoic acid, 2-[(4-phenoxybutyl)amino]- molecule can be conceptually deconstructed into key fragments: the benzoic acid moiety, the phenoxy group, and the butylamino linker. An FBDD approach could involve screening a fragment library to identify small molecules that bind to the target of interest. For instance, a fragment corresponding to the substituted benzoic acid portion might be identified as a primary hit. Subsequent steps would involve elaborating this fragment, potentially by growing it in the direction of the phenoxy binding pocket, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. This "fragment growing" or "fragment linking" approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors. nih.govnih.gov

Preclinical Pharmacological Applications and Efficacy of Benzoic Acid, 2 4 Phenoxybutyl Amino

In Vitro Efficacy Assessment in Disease-Relevant Cell Models for Benzoic acid, 2-[(4-phenoxybutyl)amino]-

No publicly available studies have reported on the in vitro efficacy of Benzoic acid, 2-[(4-phenoxybutyl)amino]- in any disease-relevant cell models.

Dose-Response Characterization of Benzoic acid, 2-[(4-phenoxybutyl)amino]- in Cultured Cells

There is no available data characterizing the dose-response relationship of this compound in cultured cells.

Synergistic and Antagonistic Effects of Benzoic acid, 2-[(4-phenoxybutyl)amino]- with Other Agents in Cell Models

Information regarding the potential synergistic or antagonistic interactions of Benzoic acid, 2-[(4-phenoxybutyl)amino]- with other agents in cell-based assays is not present in the current scientific literature.

In Vivo Proof-of-Concept Studies in Animal Models Utilizing Benzoic acid, 2-[(4-phenoxybutyl)amino]-

No in vivo studies in animal models have been published for Benzoic acid, 2-[(4-phenoxybutyl)amino]-.

Evaluation of Pharmacological Activity in Specific Rodent Models Relevant to Benzoic acid, 2-[(4-phenoxybutyl)amino]-

There are no reports on the evaluation of the pharmacological activity of this compound in any specific rodent models.

Assessment of Biological Responses and Biomarker Modulation by Benzoic acid, 2-[(4-phenoxybutyl)amino]- in Preclinical Animal Models

Data on the assessment of biological responses or the modulation of biomarkers following administration of Benzoic acid, 2-[(4-phenoxybutyl)amino]- in preclinical animal models is not available.

Comparative Preclinical Studies of Benzoic acid, 2-[(4-phenoxybutyl)amino]- Against Established Agents

No preclinical studies comparing the efficacy or pharmacological profile of Benzoic acid, 2-[(4-phenoxybutyl)amino]- with any established therapeutic agents have been found in the scientific literature.

Advanced Research Methodologies and Future Perspectives for Benzoic Acid, 2 4 Phenoxybutyl Amino

Integration of Systems Biology Approaches in Understanding Benzoic acid, 2-[(4-phenoxybutyl)amino]- Action

Systems biology offers a holistic perspective on how a small molecule like Benzoic acid, 2-[(4-phenoxybutyl)amino]- interacts with complex biological systems. researchgate.net By moving beyond a single-target approach, systems biology aims to understand the broader network effects of a compound, which is crucial for predicting efficacy and potential off-target effects. embl.de

Network pharmacology is a key discipline within systems biology that constructs and analyzes networks linking drugs, targets, and diseases. For Benzoic acid, 2-[(4-phenoxybutyl)amino]-, a network pharmacology approach would begin with the prediction of its potential protein targets using computational methods. These predictions are based on the compound's structural similarity to known ligands and its physicochemical properties. Once potential targets are identified, they are mapped onto protein-protein interaction (PPI) networks and disease-associated pathways. This allows for the visualization of how the compound might modulate biological processes and provides hypotheses about its potential therapeutic applications. The analysis can reveal not only direct targets but also indirect effects on the broader biological network, offering insights into its mechanism of action. mdpi.com

Table 1: Illustrative Network Pharmacology Analysis for a Hypothetical Indication of Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Potential TargetAssociated PathwayHypothetical Relevance to Disease
Cyclooxygenase-2 (COX-2)Prostaglandin synthesisAnti-inflammatory effects
Tumor Necrosis Factor-alpha (TNF-α)Inflammatory signalingModulation of immune response
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)Lipid metabolism and inflammationMetabolic and anti-inflammatory actions
Mitogen-Activated Protein Kinase (MAPK)Cellular proliferation and apoptosisAnti-cancer potential

This table is for illustrative purposes only and does not represent experimentally validated data for Benzoic acid, 2-[(4-phenoxybutyl)amino]-.

A multi-omics approach involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of a drug's effect on a biological system. nih.gov In the context of Benzoic acid, 2-[(4-phenoxybutyl)amino]-, this would involve treating cell lines or animal models with the compound and then collecting data across these different molecular layers. For instance, transcriptomics (e.g., RNA-Seq) could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would provide a snapshot of the changes in small-molecule metabolites. By integrating these datasets, researchers can construct a detailed model of the compound's mechanism of action, identify biomarkers of response, and uncover potential toxicity pathways. nih.gov

Preclinical Formulation Strategies and Delivery Systems for Benzoic acid, 2-[(4-phenoxybutyl)amino]-

The successful translation of a promising compound from the bench to the clinic is highly dependent on the development of an appropriate formulation. nih.govbohrium.com For Benzoic acid, 2-[(4-phenoxybutyl)amino]-, which may have challenges such as poor solubility, advanced formulation strategies are essential for preclinical evaluation. bohrium.com

Nanoparticle-based drug delivery systems offer numerous advantages for small molecules, including improved solubility, enhanced bioavailability, and the potential for targeted delivery. nih.gov Various types of nanoparticles could be explored for the delivery of Benzoic acid, 2-[(4-phenoxybutyl)amino]-. These include lipid-based nanoparticles like liposomes and solid lipid nanoparticles (SLNs), as well as polymeric nanoparticles. nih.gov The choice of nanoparticle would depend on the physicochemical properties of the compound and the desired therapeutic outcome. For instance, encapsulating the compound within a nanoparticle could protect it from premature degradation and control its release profile. frontiersin.org

Table 2: Comparison of Potential Nanoparticle Delivery Systems for Benzoic acid, 2-[(4-phenoxybutyl)amino]-

Nanoparticle TypePotential AdvantagesPotential Considerations
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic compounds.Can have stability issues and may be rapidly cleared by the immune system.
Solid Lipid Nanoparticles (SLNs)Good biocompatibility, controlled release, can enhance oral bioavailability. nih.govLower drug loading capacity compared to other carriers.
Polymeric NanoparticlesHigh stability, tunable drug release, potential for surface modification for targeting. frontiersin.orgPotential for toxicity depending on the polymer used.
Gold Nanoparticles (AuNPs)Easy to synthesize and functionalize, unique optical properties for imaging and therapy. nih.govLong-term toxicity and accumulation need to be carefully evaluated.

This table provides a general comparison and the suitability of each system for Benzoic acid, 2-[(4-phenoxybutyl)amino]- would require experimental validation.

For chronic conditions, a sustained-release formulation of Benzoic acid, 2-[(4-phenoxybutyl)amino]- could be beneficial by maintaining therapeutic drug concentrations over an extended period, reducing dosing frequency, and improving patient compliance. In preclinical studies, this can be achieved through various strategies, such as subcutaneous depots or long-acting injectable formulations. mdpi.comnih.gov These formulations often use biodegradable polymers or oil-based vehicles to create a reservoir of the drug at the injection site, from which it is slowly released into circulation. mdpi.com The development of such formulations requires careful selection of excipients and a thorough understanding of the drug's release kinetics. nih.govbohrium.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzoic acid, 2-[(4-phenoxybutyl)amino]- in academic laboratories?

  • Methodology : A common approach involves coupling 4-phenoxybutylamine with 2-aminobenzoic acid derivatives using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification typically employs column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Thermochemical data (e.g., ΔrH° = -67.4 kJ/mol for similar amide-forming reactions in DMF) can guide reaction optimization .

Q. How can the structural integrity of Benzoic acid, 2-[(4-phenoxybutyl)amino]- be confirmed post-synthesis?

  • Analytical Workflow :

  • X-ray crystallography : Use SHELX or ORTEP-III for single-crystal structure determination. Ensure high-resolution data (<1.0 Å) for accurate bond-length and angle measurements .
  • Spectroscopy : Validate via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 8.2–8.5 ppm) and FT-IR (amide C=O stretch ~1650–1680 cm1^{-1}) .

Advanced Research Questions

Q. What thermodynamic parameters are critical for evaluating the stability of Benzoic acid, 2-[(4-phenoxybutyl)amino]- in solution?

  • Data Sources : Reaction enthalpy (ΔrH°) values for analogous amide formations in DMF (-67.4 ± 0.4 kJ/mol) provide benchmarks for computational modeling (e.g., DFT) .
  • Contradiction Analysis : Discrepancies between experimental and computed ΔrH° may arise from solvent effects or incomplete basis sets. Cross-validate using calorimetry (e.g., isothermal titration calorimetry) .

Q. How can computational tools predict the biological activity of Benzoic acid, 2-[(4-phenoxybutyl)amino]-?

  • In Silico Strategies :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to assess binding affinity.
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.5–3.0) using QSAR models in SwissADME .
    • Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) to resolve false positives .

Q. What protocols ensure safe handling of Benzoic acid, 2-[(4-phenoxybutyl)amino]- in laboratory settings?

  • Safety Measures :

  • PPE : Use nitrile gloves and lab coats; avoid inhalation (LD50_{50} data pending, but assume acute toxicity based on structural analogs) .
  • First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical attention .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectral data for Benzoic acid, 2-[(4-phenoxybutyl)amino]-?

  • Case Study : Discrepancies in 1H^1H-NMR shifts may stem from solvent polarity (e.g., DMSO vs. CDCl3_3) or tautomerism. Re-run spectra in deuterated solvents with controlled pH .
  • Resolution : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C17_{17}H19_{19}NO3_3) .

Biological and Pharmacological Applications

Q. What experimental designs are optimal for assessing the anti-inflammatory potential of Benzoic acid, 2-[(4-phenoxybutyl)amino]-?

  • In Vitro : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) .
  • Dose-Response : Test concentrations from 1–100 μM; calculate EC50_{50} using nonlinear regression (e.g., GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.